



Application Notes and Protocols for Flow Cytometry Analysis of ADG206-Treated Cells

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Compound of Interest		
Compound Name:	AFG206	
Cat. No.:	B1684540	Get Quote

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Introduction

ADG206 is an investigational, masked, Fc-enhanced agonistic monoclonal antibody that targets CD137 (also known as 4-1BB), a costimulatory receptor primarily expressed on activated T cells and natural killer (NK) cells.[1][2] Its mechanism of action involves the selective activation of CD137 in the tumor microenvironment, leading to enhanced T-cell proliferation, survival, and cytotoxic activity, thereby promoting an anti-tumor immune response. [1][3] The "masked" design of ADG206 is intended to minimize systemic toxicities by restricting its activity to the tumor site.[2] Flow cytometry is an indispensable tool for characterizing the cellular effects of ADG206, enabling detailed analysis of immune cell activation, proliferation, and effector functions.[4][5]

These application notes provide detailed protocols for the flow cytometric analysis of cells treated with ADG206, focusing on immunophenotyping of T-cell activation, cell cycle analysis, and apoptosis assessment.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry experiments assessing the effects of ADG206 on a co-culture of tumor cells and peripheral blood mononuclear cells (PBMCs).



Table 1: Immunophenotyping of T-Cell Activation Markers

Treatment	Cell Population	% CD69+	% CD25+
Untreated Control	CD4+ T-cells	5.2 ± 1.1	8.3 ± 1.5
CD8+ T-cells	4.8 ± 0.9	7.5 ± 1.2	
Isotype Control	CD4+ T-cells	5.5 ± 1.3	8.1 ± 1.7
CD8+ T-cells	5.1 ± 1.0	7.9 ± 1.4	
ADG206 (1 μg/mL)	CD4+ T-cells	25.7 ± 3.2	30.1 ± 4.5
CD8+ T-cells	35.4 ± 4.1	42.8 ± 5.3	

Table 2: Analysis of T-Cell Proliferation

Treatment	Cell Population	% Ki-67+
Untreated Control	CD4+ T-cells	2.1 ± 0.5
CD8+ T-cells	2.5 ± 0.7	
Isotype Control	CD4+ T-cells	2.3 ± 0.6
CD8+ T-cells	2.8 ± 0.8	
ADG206 (1 μg/mL)	CD4+ T-cells	15.8 ± 2.5
CD8+ T-cells	22.1 ± 3.1	

Table 3: Apoptosis of Tumor Cells in Co-culture

Untreated Control 8.2 ± 1.5	
Jack was Control	
Isotype Control 8.5 ± 1.7	
ADG206 (1 μ g/mL) 35.6 ± 4.8	



Experimental Protocols Cell Culture and ADG206 Treatment

This protocol describes the co-culture of tumor cells and PBMCs for evaluating the immunomodulatory effects of ADG206.

Materials:

- Target tumor cell line (e.g., MC-38, CT26)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- ADG206 antibody
- Isotype control antibody
- Cell culture plates (96-well, 24-well, or 6-well)
- Incubator (37°C, 5% CO2)

Procedure:

- Seed target tumor cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- The following day, remove the culture medium from the tumor cells and add 5 x 10^5 PBMCs to each well.
- Add ADG206 or an isotype control antibody to the desired final concentration (e.g., 1 μg/mL).
 Include an untreated control well.
- Co-culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

Immunophenotyping of T-Cell Activation



This protocol details the staining of cell surface markers to identify and characterize activated T-cell populations.

Materials:

- ADG206-treated co-culture cells
- FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
- Fluorochrome-conjugated antibodies:
 - Anti-human CD3
 - Anti-human CD4
 - Anti-human CD8
 - Anti-human CD69
 - Anti-human CD25
- Fixable Viability Dye
- 96-well V-bottom plate
- Centrifuge
- Flow cytometer

Procedure:

- Harvest cells from the co-culture plate and transfer to a 96-well V-bottom plate.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 100 μL of FACS buffer containing the fixable viability dye and incubate for 20 minutes at 4°C, protected from light.
- Wash the cells with 200 μL of FACS buffer, centrifuge, and discard the supernatant.



- Resuspend the cell pellet in 50 μL of FACS buffer containing the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25).
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 200 μL of FACS buffer.
- Resuspend the final cell pellet in 200 μL of FACS buffer for flow cytometry analysis.

Intracellular Staining for Proliferation (Ki-67)

This protocol is for the detection of the nuclear proliferation marker Ki-67.

Materials:

- ADG206-treated co-culture cells stained for surface markers (from the immunophenotyping protocol)
- Fixation/Permeabilization Buffer
- Permeabilization Buffer
- Fluorochrome-conjugated anti-human Ki-67 antibody
- FACS buffer

Procedure:

- Following surface staining (step 7 of the immunophenotyping protocol), resuspend the cells in 100 μL of Fixation/Permeabilization buffer.
- Incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 200 µL of Permeabilization Buffer.
- Resuspend the cell pellet in 50 μ L of Permeabilization Buffer containing the anti-Ki-67 antibody.
- Incubate for 30 minutes at 4°C, protected from light.



- Wash the cells twice with 200 μL of Permeabilization Buffer.
- Resuspend the final cell pellet in 200 μL of FACS buffer for flow cytometry analysis.

Apoptosis Assay (Annexin V/Propidium Iodide)

This protocol is for the detection of apoptosis in tumor cells.

Materials:

- ADG206-treated co-culture cells
- Annexin V Binding Buffer
- Fluorochrome-conjugated Annexin V
- Propidium Iodide (PI) staining solution
- Fluorochrome-conjugated antibody against a tumor-specific marker (to distinguish from PBMCs)
- · FACS buffer

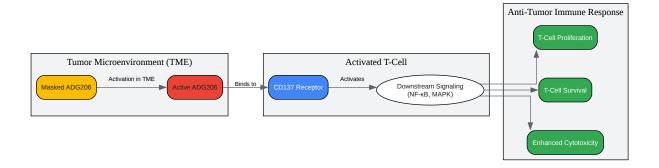
Procedure:

- Harvest cells from the co-culture and wash once with cold PBS.
- Resuspend the cells in 100 μL of Annexin V Binding Buffer.
- Add the anti-tumor specific marker antibody and incubate for 20 minutes at 4°C.
- Wash the cells with 1 mL of Annexin V Binding Buffer.
- Resuspend the cells in 100 μL of Annexin V Binding Buffer.
- Add 5 μ L of fluorochrome-conjugated Annexin V and 5 μ L of PI staining solution.
- Incubate for 15 minutes at room temperature in the dark.



 $\bullet\,$ Add 400 μL of Annexin V Binding Buffer and analyze immediately by flow cytometry.

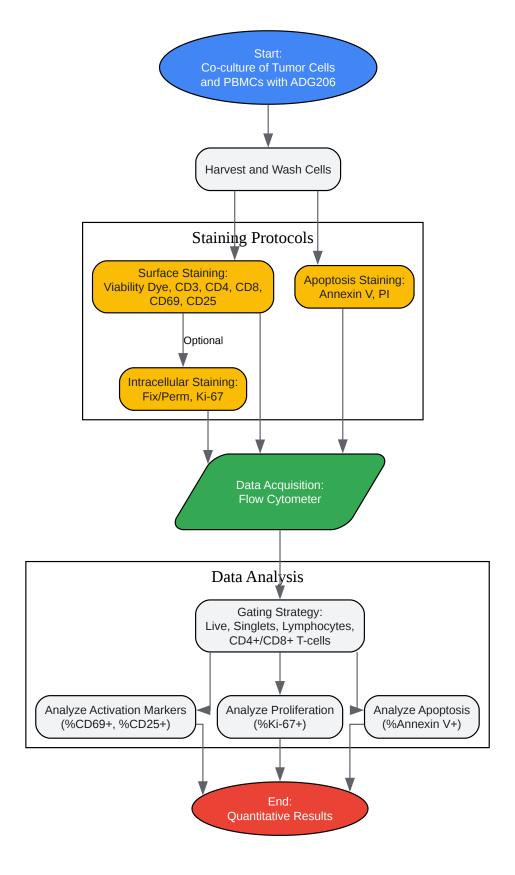
Mandatory Visualizations



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Caption: Mechanism of action of ADG206 in the tumor microenvironment.





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Caption: Experimental workflow for flow cytometry analysis of ADG206-treated cells.



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